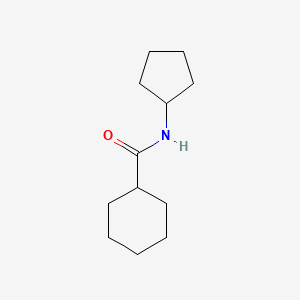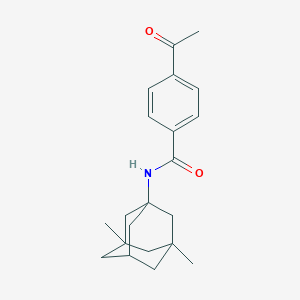![molecular formula C14H17N3O3S2 B7558249 N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide, also known as STB, is a small molecule that has been studied for its potential as a therapeutic agent in various diseases. STB has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have various biochemical and physiological effects. In cancer cells, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to protect against oxidative stress and reduce inflammation. In inflammatory diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to reduce inflammation and inhibit the migration of immune cells to inflamed tissues.
実験室実験の利点と制限
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively easy to synthesize and purify. However, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide research. One direction is to further investigate its potential as a therapeutic agent in cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to develop more potent and selective N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide analogs that can overcome its limitations in solubility and bioavailability. Additionally, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide can potentially be used in combination with other therapeutic agents to enhance their effectiveness.
合成法
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde, followed by the reaction of the resulting product with butyric anhydride and sulfanilamide. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In cancer, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have neuroprotective properties and can potentially be used to treat diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have anti-inflammatory properties and can potentially be used to treat diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-2-3-13(18)17-14-16-9-11(21-14)8-10-4-6-12(7-5-10)22(15,19)20/h4-7,9H,2-3,8H2,1H3,(H2,15,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBFZYRIOFLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)



![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)


![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)

![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)